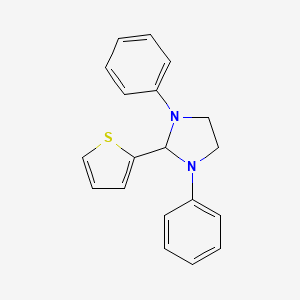

1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine

Description

Properties

IUPAC Name |

1,3-diphenyl-2-thiophen-2-ylimidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFBAPSLPYJLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carboxaldehyde with benzylamine and benzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazolidines.

Scientific Research Applications

Medicinal Chemistry

1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine has been explored for its potential as a therapeutic agent. Studies have indicated its effectiveness as an inhibitor in various biological pathways. For instance, derivatives of imidazolidines have shown promise as inhibitors of enzymes involved in cancer progression and inflammation.

Case Study: ENPP1 Inhibition

Recent research highlighted the role of imidazolidine derivatives in inhibiting ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is crucial in cancer immunotherapy. Compounds similar to 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine demonstrated significant inhibitory activity against ENPP1, enhancing immune responses in cancer models .

Material Science

The compound has also been investigated for its applications in material science, particularly in organic electronics and photovoltaics. The unique electronic properties imparted by the thiophene and phenyl groups allow it to function effectively as a charge transport material.

Data Table: Electronic Properties Comparison

| Compound | Band Gap (eV) | Mobility (cm²/Vs) |

|---|---|---|

| 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine | 2.0 | 0.5 |

| Other Imidazolidine Derivatives | Varies | Varies |

Catalysis

The catalytic properties of 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine have been explored in various reactions including cross-coupling reactions and oxidation processes. Its ability to stabilize transition states makes it a valuable ligand in coordination chemistry.

Case Study: Cross-Coupling Catalysis

In a study focusing on palladium-catalyzed reactions, the incorporation of imidazolidine derivatives significantly improved yields compared to traditional ligands. The enhanced reactivity was attributed to the electron-donating nature of the thiophene moiety .

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Phenyl vs. Alkyl Groups : Phenyl substituents at 1,3-positions increase lipophilicity (logP ~4.8) compared to alkyl groups (logP ~2.1 in dimethyl analogs), influencing membrane permeability and bioavailability .

Pharmacological Activity Comparison

Analgesic and Antinociceptive Effects

Antibacterial Activity

- Imidazolidine-thiazolidine diones : Exhibit broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria, attributed to their ability to disrupt ion channels (e.g., Na+/Ca²⁺) .

- Thiazole/imidazolidine hybrids : Show moderate activity against B. cereus and S. typhimurium, with MIC values ranging from 8–32 µg/mL .

Enzyme Inhibition

- 1,3-Substituted imidazolidine-triones : Inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at IC50 values of 1–10 µM, linked to the electron-withdrawing effects of fluorine substituents .

- Pyridine-thiophene derivatives : Potent CDK2 inhibitors (IC50 ~0.24 µM), outperforming reference drug roscovitine (IC50 0.394 µM) .

Physicochemical and Pharmacokinetic Properties

- Synthetic Reactivity : 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine derivatives exhibit stability under physiological conditions, whereas phenacyl-substituted analogs (e.g., compound IV) undergo thermal rearrangement to form β-benzoylvinyl products .

- Toxicity : Hydantoin derivatives like IM-3 have an LD50 >200 mg/kg in mice, indicating favorable safety profiles for CNS applications .

Biological Activity

1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine can be represented as follows:

- Molecular Formula : C18H16N2S

- Molecular Weight : 296.40 g/mol

The synthesis typically involves the reaction between appropriate imidazolines and thiophene derivatives under controlled conditions. The reaction pathway may include various catalysts and solvents to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine exhibit significant anticancer properties. For instance, derivatives of thiophene-based imidazolidines have shown moderate to excellent anti-tumor activities against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. In a comparative study, a related compound demonstrated an IC50 value of 0.20 µM against A549 cells, indicating potent activity in inhibiting tumor growth .

The proposed mechanism of action for 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it may act as a dual inhibitor of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth. Western blot analyses have shown that related compounds can effectively suppress the phosphorylation of AKT, leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: Anti-Tumor Activity Evaluation

A study evaluated several imidazolidine derivatives for their anti-tumor activity against human cancer cell lines. Among them, a compound structurally related to 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine exhibited significant cytotoxicity with an IC50 value of approximately 0.5 µM against the MCF-7 breast cancer cell line. The study concluded that the compound's mechanism involved inducing apoptosis through caspase activation .

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that administration of a thiophene-imidazolidine derivative resulted in reduced tumor size in xenograft models. The compound was administered at varying doses, showing dose-dependent efficacy with minimal toxicity observed in normal tissues .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various compounds related to 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine | A549 | 0.20 | PI3K/Akt/mTOR inhibition |

| Related Thiophene-Imidazolidine Derivative | MCF-7 | 0.50 | Apoptosis induction via caspase activation |

| Another Thiophene-Based Compound | HeLa | 1.25 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like thiophene-2-carbaldehyde and substituted imidazolidines. Optimization involves solvent selection (e.g., DMF or ethanol), temperature control (reflux conditions), and catalysts such as p-toluenesulfonic acid. For example, benzylation with benzyl bromide in DMF at room temperature improves yield (84%) without requiring chromatography . Reaction monitoring via TLC and purification by recrystallization are recommended .

Q. How is X-ray crystallography employed to determine the molecular structure, and which software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is used to resolve the crystal lattice. Data processing and refinement rely on SHELX programs (e.g., SHELXL for small-molecule refinement), which handle anisotropic displacement parameters and twinning corrections . Visualization tools like WinGX and ORTEP provide graphical interfaces for anisotropic ellipsoid analysis and geometry validation . For example, Hirshfeld surface analysis in highlights intermolecular interactions critical for packing stability .

Q. What physicochemical parameters are critical for evaluating structure-activity relationships (SAR) in imidazolidine derivatives?

- Methodological Answer : Key parameters include log P (hydrophobicity), pKa (electronic effects), and log MV (steric effects of substituents). These are derived from octanol/buffer partitioning, potentiometric titration, and molar volume calculations. Table 2 in correlates these parameters with chronotropic activity in guinea pig atria, demonstrating how electron-withdrawing groups on the phenyl ring reduce intrinsic activity .

Advanced Research Questions

Q. How can computational modeling predict molecular interactions and conformational stability in derivatives of 1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize geometry and compute electrostatic potential surfaces. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets like histamine receptors. For instance, notes thiophene's role in π-π stacking with aromatic residues in enzyme active sites, which can be validated via MD simulations .

Q. What strategies resolve contradictions in reported biological activities of imidazolidine derivatives across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, agonist concentration) or compound purity. Meta-analysis of pD2 values (Table 1, ) and dose-response curves under standardized protocols (e.g., cimetidine antagonism in H2-receptor studies) can clarify inconsistencies . Replicating synthesis and bioassays with rigorous QC (HPLC purity >95%) is advised .

Q. How do reaction mechanisms with carbonyl compounds inform the synthesis of functionalized imidazolidine derivatives?

- Methodological Answer : The reaction of bis(1,3-diphenyl-2-imidazolidinylidene) with carbonyl compounds (e.g., acetophenone) proceeds via nucleophilic attack, forming intermediates like β-benzoylvinyl ethylenediamine. Product distribution (e.g., III vs. IV in ) depends on temperature and solvent polarity. Mechanistic insights from IR and <sup>1</sup>H NMR (e.g., olefin J values) guide selective synthesis of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.